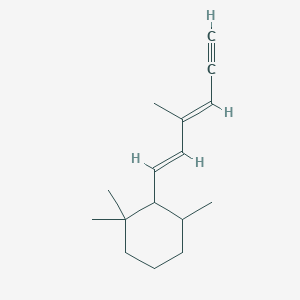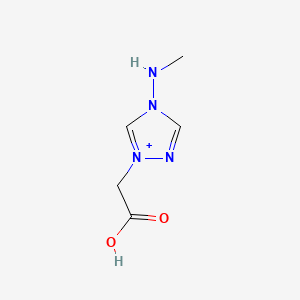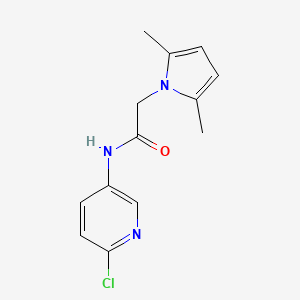![molecular formula C15H20ClN3O2 B13369185 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B13369185.png)
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide is a synthetic organic compound with a complex structure It contains a chlorinated aromatic ring, a piperazine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide typically involves multiple steps. One common method starts with the chlorination of an aromatic precursor, followed by the introduction of the piperazine moiety through nucleophilic substitution. The final step involves the formation of the propanamide group via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide can be compared with other similar compounds, such as:
N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide: This compound has a similar piperazine and chlorinated aromatic structure but differs in its overall molecular framework.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the piperazine moiety but have different aromatic and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-3-14(20)17-13-10-11(4-5-12(13)16)15(21)19-8-6-18(2)7-9-19/h4-5,10H,3,6-9H2,1-2H3,(H,17,20) |
InChI Key |
HGUQGLUFYKDJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene](/img/structure/B13369109.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369116.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369118.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13369124.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13369129.png)
![5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid](/img/structure/B13369130.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13369141.png)
![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)

![3-[(ethylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369155.png)
![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)

